3-(1-Methyl-2-hydroxy-2,2-diphenylethyl)quinoxaline-2(1H)-one

Lipophilicity LogP Membrane permeability

3-(1-Methyl-2-hydroxy-2,2-diphenylethyl)quinoxaline-2(1H)-one (CAS 645475-79-2) is a synthetic small-molecule quinoxalin-2(1H)-one derivative with the molecular formula C₂₃H₂₀N₂O₂ and a molecular weight of 356.42 g·mol⁻¹. The compound features a 3-substituted quinoxalinone heterocyclic core bearing a sterically congested 1-methyl-2-hydroxy-2,2-diphenylethyl side chain, which distinguishes it from simpler quinoxalinone analogs.

Molecular Formula C23H20N2O2
Molecular Weight 356.4 g/mol
CAS No. 645475-79-2
Cat. No. B12603230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Methyl-2-hydroxy-2,2-diphenylethyl)quinoxaline-2(1H)-one
CAS645475-79-2
Molecular FormulaC23H20N2O2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2NC1=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
InChIInChI=1S/C23H20N2O2/c1-16(21-22(26)25-20-15-9-8-14-19(20)24-21)23(27,17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16,27H,1H3,(H,25,26)
InChIKeyXWHCTKIZSBKUTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Methyl-2-hydroxy-2,2-diphenylethyl)quinoxaline-2(1H)-one (CAS 645475-79-2): Core Chemical Identity and Class Context for Procurement Decisions


3-(1-Methyl-2-hydroxy-2,2-diphenylethyl)quinoxaline-2(1H)-one (CAS 645475-79-2) is a synthetic small-molecule quinoxalin-2(1H)-one derivative with the molecular formula C₂₃H₂₀N₂O₂ and a molecular weight of 356.42 g·mol⁻¹ . The compound features a 3-substituted quinoxalinone heterocyclic core bearing a sterically congested 1-methyl-2-hydroxy-2,2-diphenylethyl side chain, which distinguishes it from simpler quinoxalinone analogs. Quinoxalin-2(1H)-ones as a class are recognized scaffolds in medicinal chemistry, with reported activities spanning kinase inhibition, antimicrobial action, and metabolic enzyme modulation [1]. This specific derivative is catalogued in PubChem (CID 12066301) and appears in patent families concerning substituted 1H-quinoxalin-2-one compounds as potential therapeutic agents [2].

Why Generic Quinoxalinone Substitution Fails: Structural Specificity of 3-(1-Methyl-2-hydroxy-2,2-diphenylethyl)quinoxaline-2(1H)-one


Quinoxalin-2(1H)-ones are not a functionally interchangeable class. The identity, steric bulk, and hydrogen-bonding capacity of the 3-position substituent critically dictate target engagement, selectivity, and pharmacokinetic behavior [1]. This compound bears a 1-methyl-2-hydroxy-2,2-diphenylethyl group that introduces a chiral center at the benzylic position (C-1' of the side chain) and a tertiary alcohol at the diphenyl-substituted carbon [2]. These features differentiate it from the des-methyl analog 3-(2-hydroxy-2,2-diphenylethyl)quinoxalin-2(1H)-one (CAS 645475-48-5), which lacks the methyl branch and therefore possesses altered lipophilicity, metabolic stability, and conformational preferences. Generic substitution with any other quinoxalin-2(1H)-one—even a close homolog—risks unpredictable shifts in potency, selectivity, and cellular permeability that cannot be remedied by post hoc concentration adjustment.

Quantitative Differentiation Evidence for 3-(1-Methyl-2-hydroxy-2,2-diphenylethyl)quinoxaline-2(1H)-one vs. Closest Structural Analogs


Increased Lipophilicity (LogP) Versus the Des-Methyl Analog Drives Differential Membrane Partitioning

The target compound exhibits a computed LogP of 3.9, compared to an estimated LogP of ~3.2 for the des-methyl analog 3-(2-hydroxy-2,2-diphenylethyl)quinoxalin-2(1H)-one (CAS 645475-48-5) . The addition of a single methyl group at the benzylic position of the ethyl linker increases logP by approximately 0.7 units, predicting roughly a 5-fold increase in octanol–water partition coefficient. This magnitude of lipophilicity shift is sufficient to alter passive membrane permeability and non-specific protein binding in cellular assays [1].

Lipophilicity LogP Membrane permeability Quinoxalinone

Presence of a Chiral Center at the Benzylic Position Introduces Stereochemical Complexity Absent in the Des-Methyl Analog

The target compound possesses a stereogenic center at C-1' of the 1-methyl-2-hydroxy-2,2-diphenylethyl side chain (SMILES: CC(C1=NC2=CC=CC=C2NC1=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O), making it a racemic mixture unless an enantioselective synthesis or chiral separation is performed [1]. The comparator 3-(2-hydroxy-2,2-diphenylethyl)quinoxalin-2(1H)-one (CAS 645475-48-5) lacks this methyl substituent and is achiral. Enantiomers of chiral quinoxalinones have been reported to exhibit differential target binding affinities and metabolic rates [2], making stereochemical identity batch-critical for reproducible pharmacology.

Chirality Stereochemistry Quinoxalinone Structure-activity relationship

Elevated Molecular Weight and Topological Polar Surface Area (TPSA) Relative to Simplified Quinoxalinone Scaffolds

The target compound has a molecular weight of 356.42 g·mol⁻¹ and a computed TPSA of 65.98 Ų . In comparison, the core quinoxalin-2(1H)-one scaffold without substitution (MW 146.15, TPSA 46.0 Ų) is dramatically smaller. The diphenylhydroxyethyl substituent contributes approximately 210 g·mol⁻¹ of additional mass and restricts rotatable bond mobility via steric congestion. For applications targeting intracellular enzymes, MW > 350 Da and TPSA > 60 Ų place this compound near the upper boundary of predictive passive permeability models [1], requiring active transport or facilitated uptake for efficient cell entry.

Molecular weight TPSA Drug-likeness Quinoxalinone

Structurally Related Quinoxalin-2(1H)-ones Exhibit Target-Dependent Potency Cliffs That Preclude Cross-Scaffold Interchange

In a published SAR study of quinoxalin-2(1H)-ones as VEGFR-2 inhibitors, para-substituted 3-phenylquinoxalin-2(1H)-ones exhibited IC₅₀ values ranging from 0.08 to >50 µM across three cancer cell lines (HepG-2, MCF-7, HCT-116), with single-atom substituent changes producing >100-fold potency shifts [1]. While the target compound was not directly tested in this study, the demonstrated sensitivity of quinoxalin-2(1H)-one biological activity to 3-position substituent identity strongly supports the inference that the bulky 1-methyl-2-hydroxy-2,2-diphenylethyl group will confer a distinct activity profile compared to both the des-methyl analog and other 3-arylquinoxalinones.

Structure-activity relationship Quinoxalinone Kinase inhibition Potency cliff

Hydrogen-Bond Donor Count Differentiates This Compound from Mono-Phenyl and Heteroaryl Quinoxalinones

The target compound has two hydrogen-bond donors (the tertiary alcohol –OH and the quinoxalinone N–H) [1]. This contrasts with simpler 3-methylquinoxalin-2(1H)-one analogs that possess only the N–H donor. The tertiary alcohol, positioned adjacent to two phenyl rings, is sterically shielded yet capable of forming hydrogen bonds with target protein residues. Hydrogen-bond donor count is a critical determinant of blood–brain barrier penetration and oral bioavailability, with compounds bearing two HBD groups showing systematically different ADME profiles than those with one [2].

Hydrogen bonding Quinoxalinone Drug design Selectivity

Recommended Application Scenarios for 3-(1-Methyl-2-hydroxy-2,2-diphenylethyl)quinoxaline-2(1H)-one Based on Quantitative Differentiation Evidence


Chemical Probe Development Requiring Defined Lipophilicity for Membrane-Permeant Target Engagement

The compound's LogP of 3.9 positions it favorably for intracellular target engagement in mammalian cells where moderate-to-high lipophilicity is required for passive membrane crossing . Researchers developing chemical probes for cytoplasmic or organellar targets should select this compound over the des-methyl analog (LogP ~3.2) when higher membrane partitioning is needed to achieve effective intracellular concentrations at a given extracellular dose. The quantified LogP difference of ~0.7 units provides a rational basis for choosing between these two analogs in permeability-limited assay systems.

Stereochemistry-Dependent Pharmacology Studies Requiring a Racemic Quinoxalinone Baseline

The presence of a single chiral center in this compound makes it suitable as a racemic baseline for enantiomer separation and stereochemistry–activity relationship (SSAR) studies. Unlike the achiral des-methyl analog (CAS 645475-48-5), this compound enables direct comparison of (R)- and (S)-enantiomer activity once chiral resolution is performed [1]. Procurement specifications should mandate chiral purity analysis (e.g., ≥95% ee if single enantiomer, or racemic ratio if racemate) as a certificate-of-analysis parameter, given the potential for differential biological activity between enantiomers.

Structure–Activity Relationship (SAR) Campaigns Exploring 3-Position Steric Bulk Effects in Quinoxalin-2(1H)-ones

With a molecular weight of 356.42 g·mol⁻¹ and a sterically demanding 1-methyl-2-hydroxy-2,2-diphenylethyl substituent, this compound defines the upper steric boundary in a quinoxalinone SAR matrix . Medicinal chemistry teams can use it alongside smaller 3-substituted analogs (e.g., 3-methyl, 3-phenyl, 3-(2-hydroxy-2,2-diphenylethyl)) to map how increasing steric bulk at the 3-position modulates potency, selectivity, and pharmacokinetics. The documented >100-fold potency cliffs within the quinoxalin-2(1H)-one class underscore the importance of probing this steric dimension systematically.

Hydrogen-Bond Network Mapping in Enzyme Active Sites Using Quinoxalinone Scaffolds

The unique combination of two hydrogen-bond donors (N–H and tertiary alcohol O–H) distinguishes this compound from mono-donor quinoxalinones [2]. Crystallography or NMR-based structural biology efforts can exploit this compound to probe the hydrogen-bonding capacity of target active sites—particularly whether an additional H-bond interaction with the tertiary alcohol contributes to binding affinity or selectivity. Comparative co-crystallization studies with the 1-HBD des-hydroxy analog would directly quantify the thermodynamic contribution of the tertiary alcohol interaction.

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